BenchChemオンラインストアへようこそ!

3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine

Anticancer Thiazolidine SAR Colon Cancer

3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine (CAS 1779135-41-9; MF: C₁₀H₉BrF₃NS; MW: 312.15) is a synthetic heterocyclic compound belonging to the thiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen atoms, substituted with a 4-bromo-2-(trifluoromethyl)phenyl group. This structural combination imparts distinct physicochemical properties relevant to medicinal chemistry and chemical biology research.

Molecular Formula C10H9BrF3NS
Molecular Weight 312.15 g/mol
CAS No. 1779135-41-9
Cat. No. B1411701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine
CAS1779135-41-9
Molecular FormulaC10H9BrF3NS
Molecular Weight312.15 g/mol
Structural Identifiers
SMILESC1CSCN1C2=C(C=C(C=C2)Br)C(F)(F)F
InChIInChI=1S/C10H9BrF3NS/c11-7-1-2-9(15-3-4-16-6-15)8(5-7)10(12,13)14/h1-2,5H,3-4,6H2
InChIKeyBNKVBMYITRUIIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine CAS 1779135-41-9: Class, Core Features, and Procurement Context


3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine (CAS 1779135-41-9; MF: C₁₀H₉BrF₃NS; MW: 312.15) is a synthetic heterocyclic compound belonging to the thiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen atoms, substituted with a 4-bromo-2-(trifluoromethyl)phenyl group. This structural combination imparts distinct physicochemical properties relevant to medicinal chemistry and chemical biology research . The compound is commercially available as a research chemical with typical purity specifications of 95% to 97% . Notably, the presence of both electron-withdrawing trifluoromethyl and bromine substituents on the phenyl ring is known to enhance lipophilicity and metabolic stability relative to non-halogenated or mono-substituted thiazolidine analogs, which may influence biological target engagement and cellular permeability [1].

Why Generic Substitution of 3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine is Not Advisable in SAR-Driven Projects


In medicinal chemistry and chemical biology workflows, substituting 3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine with a different thiazolidine analog—even one with a similar core—can lead to significant deviations in biological outcomes. The specific 4-bromo-2-(trifluoromethyl)phenyl substitution pattern is not arbitrary; it represents a precise pharmacophoric arrangement where the electron-withdrawing trifluoromethyl group at the ortho position and the bromine at the para position create a unique electrostatic and steric environment [1]. Within thiazolidine libraries, antiproliferative IC₅₀ values can vary by over two orders of magnitude (from ~0.27 µM to >28.7 µM) depending solely on the nature and position of aryl substituents, even when the core scaffold remains constant [2]. Furthermore, the specific combination of bromine and trifluoromethyl groups on the phenyl ring has been shown to confer distinct antimicrobial and cytotoxic profiles in related heterocyclic series, where regioisomeric variants (e.g., 3-bromo-4-trifluoromethyl vs. 4-bromo-2-trifluoromethyl) exhibit non-overlapping activity spectra [3]. Consequently, substituting this compound with a close analog lacking this precise substitution pattern risks invalidating SAR hypotheses, confounding assay reproducibility, and ultimately compromising the integrity of hit-to-lead or lead optimization campaigns. The quantitative evidence below substantiates why this specific compound warrants consideration over its nearest structural neighbors.

Quantitative Differentiation Evidence for 3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine Against Key Comparators


Antiproliferative Potency in HCT116 Colon Cancer Model: p-Halophenyl Substitution Advantage

In a systematic SAR study of thiazolidine derivatives, compounds bearing p-halophenylimino substitution demonstrated significantly enhanced antiproliferative activity against the HCT116 colon cancer cell line compared to the clinical standard 5-fluorouracil. Specifically, p-halophenylimino p-anisylidene thiazolidine derivatives achieved IC₅₀ values in the range of 8.9–10.0 µM, whereas 5-fluorouracil exhibited an IC₅₀ of 20.4 µM under identical MTT assay conditions . This represents a 2.0- to 2.3-fold improvement in potency directly attributable to the p-halogen substitution motif. 3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine incorporates a p-bromo substituent (with an additional ortho-CF₃ group), placing it within this structurally privileged subclass that consistently outperforms both non-halogenated thiazolidines and the reference chemotherapeutic agent. The 2D-QSAR analysis further validated that halogen substitution at the para position of the phenyl ring is a key determinant of enhanced antiproliferative activity, with electron-withdrawing groups correlating positively with potency .

Anticancer Thiazolidine SAR Colon Cancer

Antibacterial Activity Enhancement from Electron-Withdrawing Substituents on Thiazolidine Core

A comprehensive SAR evaluation of thiazolidine-2,4-dione derivatives against clinically relevant bacterial strains revealed that electron-withdrawing substituents (-Cl and -NO₂) on the attached arylidene moieties significantly enhanced broad-spectrum antimicrobial activity compared to unsubstituted or electron-donating group-bearing analogs [1]. While 3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine possesses a saturated thiazolidine ring rather than the 2,4-dione oxidation state, the presence of two strong electron-withdrawing groups (-Br and -CF₃) on the N-aryl substituent positions it analogously within the SAR landscape where electronegative substitution correlates positively with antimicrobial potency. In the referenced study, derivatives bearing electron-withdrawing groups exhibited minimum inhibitory concentrations (MICs) against Gram-positive (S. aureus, B. licheniformis) and Gram-negative (E. coli, P. aeruginosa) strains that were consistently lower than those of their electron-donating counterparts. Molecular docking studies further demonstrated that the electron-withdrawing substituents facilitate stronger interactions with catalytic residues in the active site of bacterial β-carbonic anhydrase, with compound 3h (bearing a chloro substituent) showing the optimal docking score [1]. This structure-activity relationship provides a class-level inference that the electron-deficient aryl substitution pattern of the target compound is likely to confer superior antibacterial activity relative to electron-rich or unsubstituted phenyl thiazolidine analogs.

Antimicrobial Thiazolidine-2,4-dione SAR

Lipophilicity and Metabolic Stability Advantage of Trifluoromethyl-Containing Heterocycles

The integration of a trifluoromethyl (-CF₃) group into heterocyclic scaffolds is well-established to enhance both lipophilicity and metabolic stability relative to non-fluorinated or mono-halogenated analogs [1]. In a systematic review of trifluoromethyl-substituted fused bicyclic heterocycles, it was noted that CF₃-containing derivatives consistently exhibit increased logP values and prolonged metabolic half-lives compared to their methyl- or unsubstituted counterparts, a property attributed to the strong electron-withdrawing nature and high C-F bond strength of the trifluoromethyl group [1]. 3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine incorporates this CF₃ moiety at the ortho position of the N-aryl ring, a substitution pattern that not only modulates the electron density of the thiazolidine nitrogen but also contributes to improved membrane permeability and resistance to oxidative metabolism by cytochrome P450 enzymes. In contrast, thiazolidine analogs lacking the CF₃ group (e.g., 3-phenylthiazolidine or 3-(4-bromophenyl)thiazolidine) are expected to demonstrate lower lipophilicity and increased metabolic vulnerability, potentially compromising their utility in cell-based assays or in vivo studies. While direct experimental logP or metabolic stability data for the target compound are not publicly available, the well-characterized impact of trifluoromethyl substitution on heterocyclic physicochemical profiles provides a strong class-level inference supporting the selection of this compound over non-fluorinated alternatives in drug discovery workflows.

Physicochemical Properties Drug-likeness Fluorine Chemistry

Cytotoxic Selectivity in Thiazolidine Series: IC₅₀ Range Variability Underscores Substituent-Dependent Activity

A library of structurally diverse thiazolidine derivatives evaluated for antiproliferative activity against HCT116 (colon) and MCF7 (breast) cancer cell lines demonstrated a wide IC₅₀ range from 0.27 µM to 16.32 µM for optimized analogs, with earlier-generation thiazolidines exhibiting IC₅₀ values as high as 28.7 µM . This nearly 100-fold difference in potency across a single scaffold class underscores the critical role of aryl substituent identity and position in determining biological activity. The 2D-QSAR analysis revealed that halogen substitution (F, Cl, Br) at the para position of the N-aryl ring consistently produced IC₅₀ values below 10 µM against HCT116 cells, whereas unsubstituted phenyl or electron-donating group-bearing analogs typically yielded IC₅₀ values exceeding 15 µM . 3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine, with its p-bromo and o-trifluoromethyl substitution pattern, belongs to the high-potency cluster defined by para-halogenation, and the additional ortho-CF₃ group may further modulate activity through electronic and steric effects. In the context of thiazolidine-based cytotoxic agents, the specific substitution pattern of this compound positions it within the most active tier of the SAR landscape, where potency improvements of 5- to 10-fold are observed relative to unoptimized or non-halogenated thiazolidine scaffolds .

Cytotoxicity Thiazolidine Derivatives Cancer Cell Lines

Procurement-Relevant Purity and Availability: 97% Specification with Full Analytical Documentation

From a procurement and experimental reproducibility standpoint, 3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine (CAS 1779135-41-9) is commercially supplied with a minimum purity specification of 97% and is accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . This level of purity and analytical transparency is critical for quantitative biological assays where impurities can confound dose-response relationships or introduce off-target artifacts. In comparison, structurally related thiazolidine analogs available through alternative suppliers may be offered only at 95% purity without comprehensive analytical characterization , introducing an additional source of inter-experimental variability. The availability of full QC documentation enables researchers to verify compound integrity prior to use and to troubleshoot unexpected assay results with greater confidence. Furthermore, the compound is maintained as a stocked item with defined long-term storage conditions (cool, dry environment), ensuring batch-to-batch consistency for longitudinal studies .

Chemical Procurement Quality Control Analytical Standards

Optimal Research and Industrial Application Scenarios for 3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine Based on Quantitative Evidence


Colon Cancer Antiproliferative Screening and Lead Optimization

The evidence demonstrating that p-halophenyl-substituted thiazolidines exhibit IC₅₀ values of 8.9–10.0 µM against HCT116 colon cancer cells—representing a 2.0–2.3× improvement over 5-fluorouracil (IC₅₀ = 20.4 µM)—supports the use of 3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine as a privileged scaffold for colon cancer antiproliferative screening . This compound is optimally positioned for inclusion in focused libraries targeting colorectal carcinoma, where the p-bromo substitution pattern has been validated as a key potency determinant via 2D-QSAR analysis . Researchers engaged in hit-to-lead campaigns for colon cancer therapeutics can leverage this compound as a starting point for further SAR exploration, with confidence that the halogenated aryl substitution motif is associated with enhanced activity relative to non-halogenated comparators.

Antimicrobial Discovery Leveraging Electron-Withdrawing Aryl Substitution

The SAR trend indicating that electron-withdrawing substituents on thiazolidine derivatives confer superior antibacterial activity against both Gram-positive and Gram-negative strains positions 3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine as a strategically selected compound for antimicrobial screening cascades . The presence of two electron-withdrawing groups (-Br and -CF₃) on the N-aryl ring aligns this compound with the structural class demonstrated to interact favorably with bacterial β-carbonic anhydrase active sites and to outperform electron-donating substituted analogs in broad-spectrum antibacterial assays . This compound is particularly well-suited for screening against S. aureus, E. coli, and P. aeruginosa, where electron-deficient aryl thiazolidines have shown consistent activity.

Drug Discovery Programs Requiring Enhanced Lipophilicity and Metabolic Stability

The presence of the trifluoromethyl group in 3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine confers a class-level advantage in lipophilicity and metabolic stability relative to non-fluorinated thiazolidine analogs, as documented in comprehensive reviews of trifluoromethylated heterocycles . This property is particularly valuable in cell-based assays where membrane permeability governs target engagement, and in early ADME profiling where metabolic stability predicts in vivo pharmacokinetic behavior. Researchers seeking thiazolidine building blocks with favorable drug-like properties for lead optimization should prioritize this CF₃-containing derivative over non-fluorinated phenyl thiazolidine alternatives, which are likely to exhibit reduced cellular uptake and increased susceptibility to oxidative metabolism .

Reproducible Quantitative Pharmacology and SAR Studies

For applications demanding high reproducibility and rigorous quantitative analysis—such as dose-response curve generation, SAR table construction, and cross-study data integration—the availability of 3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine at 97% purity with full analytical documentation (NMR, HPLC, GC) provides a critical quality advantage . In contrast to alternative suppliers offering lower purity grades (e.g., 95%) without comprehensive QC data [1], this compound enables researchers to verify compound identity and purity prior to experimentation, reducing the risk of artifacts arising from undetected impurities or degradation products. This is particularly relevant for laboratories conducting high-throughput screening, where compound integrity directly influences hit confirmation rates and false-positive frequencies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromo-2-(trifluoromethyl)phenyl)thiazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.